molecular formula C39H42N8O6 B1191831 Phe-Pro-Arg-PABA-Resorufin

Phe-Pro-Arg-PABA-Resorufin

Cat. No.: B1191831
M. Wt: 718.815
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Pro-Arg-PABA-Resorufin is a Chromogenic and fluorogenic peptide substrate for the highly sensitive detection of proteases in biological matrices. The outstanding performance of the tripeptide substrates is exemplified by specific fluorescence detection of thrombin and factor Xa at only 500 fM concentration. The substrate is also applicable to the sensitive detection of the thrombin inhibitor dabigatran in human plasma and whole blood samples, highlighting its potential for a point-of-care test for instant monitoring the blood levels of this blockbuster anticoagulant drug in specific clinical situations.

Scientific Research Applications

  • Biochemical Assays and Enzyme Activity Measurement :

    • Resorufin, a component of "Phe-Pro-Arg-PABA-Resorufin", is used in biochemical assays due to its fluorescent properties. It is particularly useful in assays for phenol sulfotransferases, where the sulfation reaction can be continuously recorded through the bleaching of resorufin's emission (Beckmann, 1991). Additionally, resorufin-based fluorescent probes are developed for detecting biologically active substances like enzymes and reactive species (Wang et al., 2021).
  • Pharmacological Research :

    • The peptide sequence "Phe-Pro-Arg" is studied for its potential in developing anticoagulants. For example, D-Phe-Pro-Arg-H is a highly active and selective inhibitor of thrombin (Bajusz et al., 1990).
  • Environmental Science and Toxicology :

    • In environmental science, resorufin is used to study the effects of polycyclic aromatic hydrocarbons (PAHs) on aquatic organisms. For instance, it helps in assessing the biotransformation enzymes and oxidative stress in fish exposed to PAHs like phenanthrene (Correia et al., 2007).
  • Medical Applications :

    • In medical research, the fluorescent properties of resorufin are utilized for developing pH-sensitive probes for cancer therapy. Such probes can actively target tumor cells by responding to the dysregulated pH in tumors (Sun et al., 2015).

Properties

Molecular Formula

C39H42N8O6

Molecular Weight

718.815

SMILES

O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1

Appearance

Solid powder

synonyms

Phe-Pro-Arg-PABA-Resorufin; (S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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